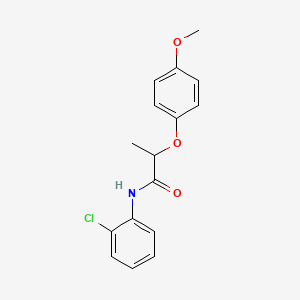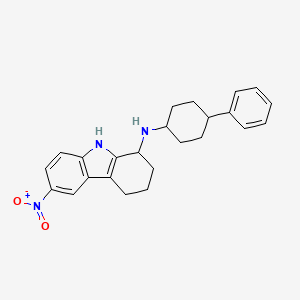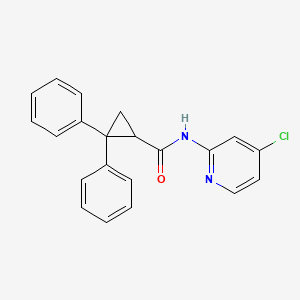![molecular formula C18H20BrClO3 B5107329 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5107329.png)
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene, also known as BH-1, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BH-1 belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been shown to have anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene works by binding to estrogen receptors in the body. It has a high affinity for the estrogen receptor alpha (ERα) and has been shown to inhibit the growth of ERα-positive breast cancer cells. 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has been shown to have antioxidant properties and has been studied for its potential in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has several advantages for lab experiments. It has a high affinity for the estrogen receptor alpha and has been shown to be a potent inhibitor of ERα-positive breast cancer cells. 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. However, 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has several limitations for lab experiments. It is a complex compound to synthesize and may not be readily available for research purposes. Additionally, 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has not been extensively studied in vivo and its safety and efficacy have not been fully established.
Direcciones Futuras
There are several future directions for research on 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene. One potential direction is the development of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene analogs with improved pharmacokinetic properties. Another potential direction is the study of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the safety and efficacy of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene in vivo.
Métodos De Síntesis
The synthesis of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene is a complex process that involves several steps. The first step involves the synthesis of 2-bromo-4-chloro-1-nitrobenzene, which is then reacted with 4-(2-ethoxyphenoxy)butanol to form 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]nitrobenzene. This compound is then reduced with palladium on carbon to yield 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene.
Aplicaciones Científicas De Investigación
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-cancer properties and has been studied for its potential in the treatment of breast cancer, prostate cancer, and ovarian cancer. 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has also been studied for its anti-inflammatory properties and has been shown to have potential in the treatment of inflammatory bowel disease.
Propiedades
IUPAC Name |
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClO3/c1-2-21-17-7-3-4-8-18(17)23-12-6-5-11-22-16-10-9-14(20)13-15(16)19/h3-4,7-10,13H,2,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZRUWMXGMQKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5107255.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5107258.png)

![3-{[2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidin-3-yl]carbonyl}-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B5107266.png)

![[1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
![4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)
![2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-bromobenzoate hydrochloride](/img/structure/B5107303.png)
![3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5107307.png)
![2-(3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5107312.png)
![N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B5107313.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline](/img/structure/B5107331.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5107345.png)